[4-(Cyclohexylmethoxy)phenyl]boronic acid structure and properties
[4-(Cyclohexylmethoxy)phenyl]boronic acid structure and properties
An In-Depth Technical Guide to [4-(Cyclohexylmethoxy)phenyl]boronic acid: Structure, Properties, and Applications
Introduction
[4-(Cyclohexylmethoxy)phenyl]boronic acid is a specialized organic compound that is gaining interest among researchers in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The unique structural feature of this molecule is the presence of a cyclohexylmethoxy group at the para position of the phenyl ring. This bulky, lipophilic moiety can impart desirable physicochemical properties to target molecules, such as enhanced solubility in organic solvents and improved metabolic stability. This guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of [4-(Cyclohexylmethoxy)phenyl]boronic acid, with a focus on its utility in drug discovery and development.
Physicochemical Properties
While extensive experimental data for [4-(Cyclohexylmethoxy)phenyl]boronic acid is not widely available, its properties can be inferred from its structure and comparison with related phenylboronic acid derivatives.
| Property | Value | Source |
| CAS Number | 938443-35-7 | [1] |
| Molecular Formula | C₁₃H₁₉BO₃ | [1] |
| Molecular Weight | 234.11 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge of aryl boronic acids |
| Melting Point | >200 °C (predicted) | Based on similar structures |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO; limited solubility in water and nonpolar solvents (predicted). | [2] |
| Hazard | Irritant | [1] |
Spectral Properties (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the region of 7.0-8.0 ppm. The protons of the cyclohexyl group would appear as a series of multiplets in the upfield region (1.0-2.0 ppm), and the methylene protons of the methoxy bridge would likely be a doublet around 3.8-4.0 ppm.
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¹³C NMR: The carbon NMR would display signals for the aromatic carbons between 110-160 ppm, with the carbon attached to the boron atom appearing more downfield. The carbons of the cyclohexyl and methoxy groups would be found in the aliphatic region of the spectrum.
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IR Spectroscopy: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. Strong bands around 1300-1400 cm⁻¹ due to the B-O stretching and characteristic peaks for the aromatic C-H and C=C bonds would also be present.
Proposed Synthesis
A plausible and efficient synthesis of [4-(Cyclohexylmethoxy)phenyl]boronic acid can be envisioned in two main steps starting from commercially available 4-bromophenol and cyclohexylmethanol.
Step 1: Synthesis of 1-bromo-4-(cyclohexylmethoxy)benzene
This step involves a Williamson ether synthesis, a reliable method for forming ethers.
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Reaction: 4-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from cyclohexylmethyl halide.
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Detailed Protocol:
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To a solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
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Add cyclohexylmethyl bromide (1.1 eq) to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-bromo-4-(cyclohexylmethoxy)benzene.
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Step 2: Synthesis of [4-(Cyclohexylmethoxy)phenyl]boronic acid
The conversion of the aryl bromide to the boronic acid is commonly achieved through a lithium-halogen exchange followed by borylation.[3]
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Reaction: The aryl bromide is treated with an organolithium reagent at low temperature to form an aryllithium species, which is then quenched with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.[3]
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Detailed Protocol:
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Dissolve 1-bromo-4-(cyclohexylmethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
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Add triisopropyl borate (1.2 eq) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by slowly adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to afford [4-(Cyclohexylmethoxy)phenyl]boronic acid.
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Caption: Proposed synthetic route for [4-(Cyclohexylmethoxy)phenyl]boronic acid.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
Aryl boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.
General Experimental Protocol for Suzuki-Miyaura Coupling:
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In a reaction vessel, combine the aryl halide (1.0 eq), [4-(Cyclohexylmethoxy)phenyl]boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
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Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.
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Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial for the reaction's efficiency. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle.
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Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.
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Solvent: The solvent system is chosen to ensure the solubility of all reactants and reagents. The presence of water can often accelerate the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Relevance in Medicinal Chemistry and Drug Discovery
Boronic acids are a "privileged" structural motif in medicinal chemistry, with several FDA-approved drugs, such as Bortezomib for multiple myeloma, containing this functional group.[1][5] The incorporation of boronic acids into drug candidates can offer several advantages.[6]
-
Covalent Inhibition: The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and specific inhibition.
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Improved Pharmacokinetics: The boronic acid group can enhance aqueous solubility and provide opportunities for further chemical modification to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
The [4-(cyclohexylmethoxy)phenyl]boronic acid scaffold is particularly interesting for drug design for the following reasons:
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Lipophilicity and Permeability: The cyclohexylmethoxy group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
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Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in the body.
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Scaffolding: The phenylboronic acid core provides a rigid scaffold for the attachment of other pharmacophoric groups, allowing for the systematic exploration of structure-activity relationships.
Caption: Conceptual relationship between structure and properties for drug design.
Safety and Handling
[4-(Cyclohexylmethoxy)phenyl]boronic acid is classified as an irritant.[1] General precautions for handling boronic acids should be followed:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
[4-(Cyclohexylmethoxy)phenyl]boronic acid is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and functional materials. Its unique combination of a reactive boronic acid group and a bulky, lipophilic cyclohexylmethoxy substituent makes it an attractive building block for creating complex molecules with tailored properties. While specific experimental data for this compound is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for novel molecular architectures grows, the utility of specialized reagents like [4-(Cyclohexylmethoxy)phenyl]boronic acid is expected to increase.
References
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- Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.
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- Mattogno, S., et al. (2014). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Chemistry – A European Journal, 20(44), 14488-14498.
- Hall, D. G. (Ed.). (2011).
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- S. K. Service, C. (1999). Synthesis of aryl boronic acids.
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PubChem. 1-Bromo-4-cyclohexylbenzene. Retrieved from [Link]
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ResearchGate. Attempts for lithiation-borylation sequence by bromine-lithium permutation. Retrieved from [Link]
- Central Drug Research Institute. (2005). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
- Chhetri, B., et al. (2018). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
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ResearchGate. Preparation of primary arylamines from aryl halides and arylboronic acid. Retrieved from [Link]
- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 849-862.
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